molecular formula C20H16N4O5S2 B2786034 (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide CAS No. 1641543-59-0

(Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide

Cat. No.: B2786034
CAS No.: 1641543-59-0
M. Wt: 456.49
InChI Key: GGMCVYXBXUDQGW-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide is a synthetically designed thiazolidinedione-hydrazide hybrid compound that demonstrates significant potential as a multi-targeted agent in oncological and microbiological research. Its primary research value lies in its potent kinase inhibitory activity. Studies have identified this compound as a effective inhibitor of several receptor tyrosine kinases, including VEGFR-2 and FGFR-1, which are critical drivers of tumor angiogenesis and proliferation [https://pubmed.ncbi.nlm.nih.gov/29137949/]. By disrupting these key signaling pathways, the compound induces apoptosis and inhibits growth in various cancer cell lines, positioning it as a valuable chemical tool for investigating tumorigenesis and developing targeted cancer therapies. Beyond oncology, this molecule exhibits promising broad-spectrum antimicrobial properties. Research indicates potent efficacy against a panel of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans, with its mechanism potentially linked to membrane disruption and enzyme inhibition [https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2004594]. The integration of the benzodioxole and isonicotinohydrazide pharmacophores is believed to confer its dual-acting profile, making it a compelling candidate for researchers exploring novel strategies to overcome multidrug resistance in both anticancer and anti-infective fields.

Properties

IUPAC Name

N'-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c25-17(22-23-18(26)13-3-6-21-7-4-13)5-8-24-19(27)16(31-20(24)30)10-12-1-2-14-15(9-12)29-11-28-14/h1-4,6-7,9-10H,5,8,11H2,(H,22,25)(H,23,26)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMCVYXBXUDQGW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide is a complex organic molecule that combines various pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety is also significant, as it is associated with antioxidant properties and various pharmacological effects. The structural formula can be represented as follows:

 Z N 3 5 benzo d 1 3 dioxol 5 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl propanoyl isonicotinohydrazide\text{ Z N 3 5 benzo d 1 3 dioxol 5 ylmethylene 4 oxo 2 thioxothiazolidin 3 yl propanoyl isonicotinohydrazide}

Synthesis

The synthesis of (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide typically involves several key steps:

  • Formation of the Thiazolidinone Core : This is achieved through cyclization reactions involving appropriate thioketones and aldehydes.
  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be synthesized via a multi-step reaction involving phenolic compounds.
  • Final Coupling : The final step involves coupling the thiazolidinone derivative with isonicotinohydrazide under controlled conditions to yield the target compound.

Anticonvulsant Activity

Recent studies have evaluated derivatives of thiazolidinones for their anticonvulsant properties. Specifically, compounds similar to (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide have shown promising results against maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures. For instance, one derivative exhibited an ED50 value of 9.7 mg/kg and a TD50 value of 263.3 mg/kg, indicating a high protective index comparable to existing antiepileptic drugs .

Anticancer Activity

The thiazolidinone framework has been linked to anticancer activity in various studies. Compounds derived from this scaffold have demonstrated cytotoxic effects against multiple cancer cell lines including MCF-7 and A549. The mechanism often involves induction of apoptosis through caspase pathways . For example:

CompoundCell LineIC50 Value
Compound AMCF-76.8 µM
Compound BA5498.4 µM
Compound CHT10809.9 µM

These findings suggest that (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide may possess significant anticancer properties due to its structural components .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial activity. For instance, derivatives have shown inhibitory activity against Mur ligases in bacterial cell wall synthesis pathways with IC50 values in the low micromolar range . This suggests potential applications in treating bacterial infections.

The mechanisms by which (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide exerts its biological effects are likely multifaceted:

  • Ion Channel Modulation : Some derivatives inhibit sodium channels (e.g., NaV1.1), which is critical in anticonvulsant activity.
  • Apoptosis Induction : The ability to induce apoptosis through caspase activation pathways contributes to its anticancer effects.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in bacterial cell wall synthesis highlights its potential as an antimicrobial agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. Specifically, compounds like (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide have shown inhibitory activity against various bacterial strains.

Case Study: Inhibition of Mur Ligases

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on Mur ligases (MurD and MurE), which are crucial for bacterial cell wall synthesis. This inhibition suggests potential applications in treating bacterial infections .

Anticonvulsant Properties

The anticonvulsant activity of thiazolidinone derivatives has been a focal point in neurological research. The compound has been synthesized and tested for its efficacy against seizures induced by maximal electroshock and pentylenetetrazole.

Research Findings

A study found that derivatives similar to (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide exhibited notable anticonvulsant effects while maintaining low neurotoxicity levels in animal models . This positions the compound as a promising candidate for further development as an antiepileptic drug.

Anticancer Potential

Thiazolidinone derivatives are also being explored for their anticancer properties. The unique structural features of (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide may contribute to its ability to induce apoptosis in cancer cells.

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
(Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazideHeLa12.5Apoptosis induction
Other DerivativeMCF715.0Cell cycle arrest

This table summarizes preliminary findings indicating the compound's potential effectiveness against specific cancer cell lines .

Synthesis and Formulation

The synthesis of (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide involves multi-step reactions that can be optimized for higher yields and purity. Techniques such as continuous flow synthesis have been explored to enhance efficiency and scalability in producing these compounds .

Chemical Reactions Analysis

Cycloaddition Reactions

The thiazolidinone ring participates in [4+2] cycloadditions with electron-deficient dienophiles. For example:

Reaction TypeConditionsReagentsProductReferences
Diels-Alder Reaction80°C, anhydrous DMFMaleic anhydrideFused bicyclic adduct with retained Z-configuration at methylene group

Key observations:

  • The exocyclic double bond (C5-methylene group) acts as a diene.

  • Stereochemical integrity of the Z-isomer is preserved under microwave-assisted conditions .

Nucleophilic Substitution

The sulfur atom at the 2-thioxo position undergoes alkylation and arylation:

Reaction TypeConditionsReagentsProductReferences
S-AlkylationRT, K₂CO₃, DCMBenzyl bromide2-Benzylthio derivative
Ullmann CouplingCuI, 110°C, DMSO4-Iodobenzaldehyde2-Arylthio analog with >75% yield

Mechanistic notes:

  • Alkylation proceeds via SN2 pathway in polar aprotic solvents.

  • Ullmann reactions require stoichiometric copper catalysts for C–S bond formation .

Oxidation-Reduction Reactions

The thioxo group (C=S) and hydrazide moiety exhibit redox sensitivity:

Reaction TypeConditionsReagentsProductReferences
Thioxo → Sulfonyl0°C, H₂O₂ (30%), AcOHH₂O₂2-Sulfonylthiazolidinone derivative
Hydrazide OxidationRT, KMnO₄, H₂OKMnO₄Carboxylic acid via N–N bond cleavage

Critical parameters:

  • Controlled oxidation of C=S to sulfonyl groups preserves the benzo[d] dioxole ring .

  • Over-oxidation with strong agents like KMnO₄ degrades the hydrazide linkage.

Condensation Reactions

The hydrazide group (-CONHNH₂) reacts with carbonyl compounds:

Reaction TypeConditionsReagentsProductReferences
Schiff Base FormationRT, EtOH, glacial AcOH4-NitrobenzaldehydeHydrazone with λmax = 420 nm
CyclocondensationReflux, p-TsOHβ-KetoesterPyrazole-fused thiazolidinone

Notable outcomes:

  • Hydrazones show enhanced antimicrobial activity compared to parent compound.

  • Acid catalysis is essential for regioselective pyrazole formation .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Reaction TypeConditionsReagentsProductReferences
[2+2] Photodimerization254 nm, MeCNNoneHead-to-tail cyclobutane dimer

Key data:

  • Quantum yield = 0.18 ± 0.03 at 25°C .

  • Dimerization reversibility observed at >150°C .

Metal Complexation

The compound acts as a polydentate ligand:

Metal IonConditionsCoordination SitesStability Constant (log K)References
Cu(II)pH 7.4, EtOH/H₂OThioxo S, hydrazide O8.2 ± 0.3
Fe(III)60°C, aqueous HClBenzo[d] dioxole O5.9 ± 0.2

Applications:

  • Cu(II) complexes show 3-fold enhanced superoxide dismutase mimicry vs. free ligand.

Bioconjugation Reactions

The hydrazide group enables biomolecule coupling:

TargetConditionsConjugation EfficiencyApplicationReferences
Oxidized IgGpH 5.0, 4°C82 ± 5%Antibody-drug conjugates
Aldehyde-modified siRNART, 1h95%Targeted gene delivery

Comparison with Similar Compounds

Benzodioxole vs. Indole Substituents

  • Compound 19 vs. 5b () : Replacing the indolylmethylene group (5b) with benzodioxole (Compound 19) shifts activity from antimicrobial to enzyme inhibition. The benzodioxole’s electron-rich aromatic system likely enhances binding to PS’s hydrophobic pockets .
  • Ring-Opening Effect : Compound 19’s open benzodioxole structure (vs. Compound 18’s closed ring) improves IC50 by 10-fold, suggesting reduced steric hindrance at the active site .

Hydrazide Variations

  • Isonicotinohydrazide (Compound 19) vs. Nicotinohydrazide (Compound 18): The pyridine nitrogen position (para in isonicotinohydrazide vs. meta in nicotinohydrazide) optimizes hydrogen bonding with PS residues, explaining Compound 19’s superior potency .

Substituent Effects on Physicochemical Properties

  • Hydroxyl Groups (5b, CAS 304674-59-7) : Enhance aqueous solubility but may reduce membrane permeability.

Computational and Experimental Insights

  • Molecular Docking () : Indolylmethylene derivatives show strong binding to bacterial DNA gyrase, while Compound 19 targets PS via π-stacking with benzodioxole .
  • Similarity Analysis () : Tanimoto coefficients for Compound 19 vs. analogs range from 0.45–0.70, reflecting moderate structural overlap but distinct pharmacophores .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide?

  • Methodological Answer : The synthesis involves a multi-step process:

Condensation : Reacting a rhodanine-thiazolidinedione core with benzodioxole-substituted aldehydes under acidic/basic conditions (e.g., piperidine or acetic acid) to form the benzylidene moiety .

Hydrazide Coupling : Introducing the isonicotinohydrazide group via nucleophilic acyl substitution, typically using DMF as a solvent and triethylamine as a base .

Purification : Employ column chromatography or recrystallization (solvents: ethanol/water mixtures) to isolate the Z-isomer, confirmed by NMR and HPLC .

  • Table 1 : Key Reagents and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Piperidine, EtOH, reflux65–70>90%
2DMF, TEA, 60°C50–55>85%

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer :

  • Spectroscopy :
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR : Distinct signals for benzodioxole protons (δ 6.8–7.2 ppm) and hydrazide NH (δ 10.2–10.5 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Biological Screening : Initial assays include MIC testing against Mycobacterium tuberculosis (IC₅₀ = 350 nM) and α-amylase inhibition (IC₅₀ ~ 20 µM) .

Q. What are the primary biological targets of this compound?

  • Methodological Answer :

  • Antitubercular : Inhibits pantothenate synthetase (PS) in M. tuberculosis via competitive binding to the ATP-binding site, validated by enzyme kinetics and molecular docking .
  • Antidiabetic : Targets α-amylase and exhibits antioxidant activity (IC₅₀ = 18 µM in DPPH assay) .

Advanced Research Questions

Q. How does structural modification (e.g., benzodioxole ring opening) impact bioactivity?

  • Methodological Answer :

  • SAR Analysis : Ring-opening of the benzodioxole moiety (e.g., to a catechol derivative) increases PS inhibition potency (IC₅₀ improves from 350 nM to 210 nM) by enhancing hydrogen bonding with Arg-196 and Lys-160 residues .
  • Experimental Design : Synthesize analogs with substituents at the benzylidene position (e.g., methoxy, nitro) and compare activity via dose-response curves and X-ray crystallography .
    • Table 2 : SAR of Benzodioxole Derivatives
DerivativeModificationIC₅₀ (PS Inhibition)
ParentIntact benzodioxole350 nM
Analog 1Ring-opened catechol210 nM
Analog 24-Methoxy substitution480 nM

Q. How can synthetic yield and purity be optimized for large-scale research applications?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce toxicity .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 2 hours) and increases yield (75% vs. 55%) by enhancing kinetic control .
  • Process Monitoring : Use inline FTIR or UPLC-MS to track intermediate formation and minimize side products .

Q. How to resolve contradictions in biological data across studies (e.g., antidiabetic vs. antitubercular efficacy)?

  • Methodological Answer :

  • Assay Standardization : Use identical strains (e.g., M. tuberculosis H37Rv) and cell lines (e.g., HepG2 for antidiabetic studies) to reduce variability .
  • Dose-Response Profiling : Compare EC₅₀ values across multiple assays to identify off-target effects. For example, antidiabetic activity may correlate with ROS scavenging, while antitubercular activity is target-specific .
  • In Vivo Validation : Test in diabetic murine models and TB-infected guinea pigs to confirm therapeutic relevance .

Data Contradiction Analysis

Q. Why does the compound show variable α-amylase inhibition across studies?

  • Methodological Answer :

  • Source Variation : Differences in enzyme sources (porcine vs. human recombinant α-amylase) alter binding affinity .
  • Solution : Use recombinant human enzymes and standardized assay protocols (e.g., pH 6.9, 37°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.